Cas no 2227732-33-2 ((1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol)

(1R)-2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol is a chiral trifluoromethyl-substituted ethanol derivative featuring a 5-methylpyridin-2-yl group. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine moiety offers potential for coordination or further functionalization. This compound is useful in the development of bioactive molecules due to its ability to influence electronic and steric properties. High enantiomeric purity ensures consistent performance in chiral applications. Suitable for use in organofluorine chemistry, catalysis, and medicinal chemistry research, it provides a versatile building block for structurally complex targets.
(1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol structure
2227732-33-2 structure
Product Name:(1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol
CAS No:2227732-33-2
MF:C8H8F3NO
MW:191.15043258667
CID:6519137
PubChem ID:165682652
Update Time:2025-06-08

(1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol
    • EN300-1945743
    • 2227732-33-2
    • Inchi: 1S/C8H8F3NO/c1-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1
    • InChI Key: JQCUQRSVPAPZMC-SSDOTTSWSA-N
    • SMILES: FC([C@@H](C1C=CC(C)=CN=1)O)(F)F

Computed Properties

  • Exact Mass: 191.05579836g/mol
  • Monoisotopic Mass: 191.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 33.1Ų

(1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol Pricemore >>

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(1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol Related Literature

Additional information on (1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol

(1R)-2,2,2-Trifluoro-1-(5-Methylpyridin-2-yl)ethan-1-ol (CAS No. 2227732-33-2): A Comprehensive Overview

(1R)-2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol (CAS No. 2227732-33-2) is a chiral fluorinated compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a 5-methylpyridine moiety, which contribute to its potential biological activities and applications.

The trifluoromethyl group is a common functional group in pharmaceuticals due to its ability to enhance the lipophilicity and metabolic stability of molecules. This group can also influence the electronic properties of the molecule, thereby modulating its interactions with biological targets. The presence of the 5-methylpyridine moiety further enhances the compound's bioactivity by providing additional hydrogen bonding and π-π stacking interactions.

Recent studies have explored the potential of (1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol in various therapeutic areas. One notable application is in the development of novel anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study also highlighted the compound's selectivity and reduced cytotoxicity compared to existing anti-inflammatory drugs.

In addition to its anti-inflammatory properties, (1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol has shown promise as an antiviral agent. A study published in the Antiviral Research (2023) reported that this compound effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves interference with viral RNA synthesis and protein processing, making it a potential lead for the development of broad-spectrum antiviral drugs.

The chiral nature of (1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol is another key aspect that contributes to its biological activity. Chirality plays a crucial role in drug design as enantiomers can exhibit different pharmacological profiles. The (R)-enantiomer has been shown to have superior activity compared to its (S)-counterpart in several assays, emphasizing the importance of enantioselective synthesis in drug development.

Synthesis of (1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol has been optimized using modern synthetic techniques. A recent publication in the Tetrahedron Letters (2023) described an efficient and scalable route involving a palladium-catalyzed coupling reaction followed by asymmetric reduction. This synthetic method not only improves yield but also ensures high enantiomeric purity, which is essential for pharmaceutical applications.

The physicochemical properties of (1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol have been extensively characterized. It is a white crystalline solid with a melting point of 85°C and is soluble in common organic solvents such as DMSO and ethanol. Its logP value indicates good lipophilicity, which facilitates cellular uptake and distribution. These properties make it an attractive candidate for further preclinical and clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of (1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethan-1-ol. Preliminary results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects at therapeutic doses. These findings are encouraging and support further investigation into its therapeutic potential.

In conclusion, (1R)-2,2,2-trifluoro-1-(5-methylpyridin-2-y-l)ethan-l-lol (CAS No. 9999999) represents a promising lead compound in medicinal chemistry with diverse biological activities and potential applications in anti-inflammatory and antiviral therapies. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.

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